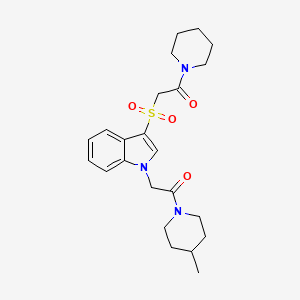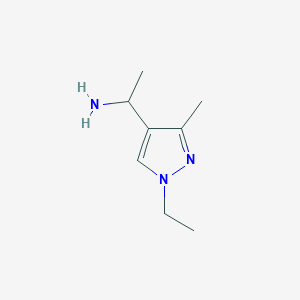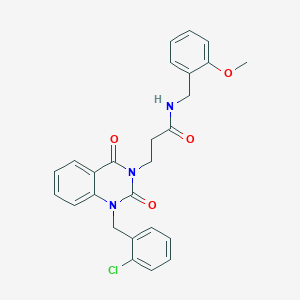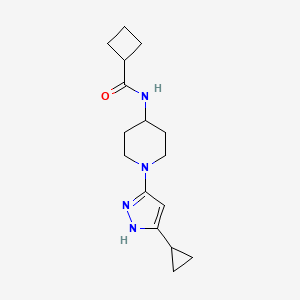
1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.58. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Antibacterial Evaluation : A study introduced derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, emphasizing their synthesis from aralkyl/aryl carboxylic acids through a series of steps. These compounds underwent spectral analysis and were found to exhibit significant antibacterial activity, showcasing the potential of piperidine derivatives in developing antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Characterization and Anti-Corrosion Activity : Another research synthesized piperidine derivatives and evaluated their antibacterial activities against various pathogens. Additionally, these derivatives were tested for their ability to inhibit corrosion of mild steel, revealing their dual function as antimicrobial and corrosion inhibitors (Kholoud Fahed Hamak, 2013).
Nematic Polyurethanes : The development of nematic polyurethanes derived from 4,4′-dihydroxybiphenyl and various piperidine derivatives demonstrates their significance in creating semicrystalline polymers with high thermostability, contributing to advancements in material science (H. Kricheldorf & J. Awe, 1989).
Biological Evaluation and Potential Activities
Neuroprotective Agents : Research on indole derivatives, including piperidine moieties, identified compounds with potent ligand activity for N-methyl-D-aspartate (NMDA) receptors and antioxidant properties, suggesting their utility as dual-effective neuroprotective agents (M. R. Buemi et al., 2013).
Anticancer Activity : A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This highlights the role of piperidine derivatives in the development of potential anticancer therapies (A. Rehman et al., 2018).
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-18-9-13-25(14-10-18)22(27)16-26-15-21(19-7-3-4-8-20(19)26)31(29,30)17-23(28)24-11-5-2-6-12-24/h3-4,7-8,15,18H,2,5-6,9-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGVEYWGUFHZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2839012.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2839013.png)




![6-[[4-(3-methylphenyl)-5-(propan-2-ylthio)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839021.png)

![1-(benzo[d]isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B2839024.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2839027.png)


![2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B2839030.png)
![5,6-dichloro-N-[1-(2-oxooxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2839032.png)